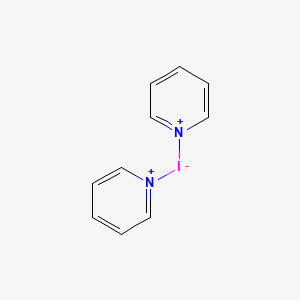
Bis(pyridin-1-ium-1-yl)iodanuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in organic synthesis for the selective iodination of free phenolic groups in tyrosine residues during solid-phase synthesis . This compound is commercially available and has found applications in various fields of chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pyridin-1-ium-1-yl)iodanuide can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:
Reactants: Iodine, pyridine, and silver tetrafluoroborate.
Solvent: Silica gel.
Temperature: Room temperature.
Reaction Time: Several hours until the reaction is complete.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To accommodate the increased volume of reactants.
Controlled Environment: To ensure consistent quality and yield.
Purification Steps: Including filtration and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Bis(pyridin-1-ium-1-yl)iodanuide undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent.
Substitution: It is used for the selective iodination of phenolic groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Involve the use of this compound in the presence of a suitable solvent like acetonitrile.
Major Products:
Oxidation Products: Include iodinated phenolic compounds.
Substitution Products: Include selectively iodinated organic molecules.
Scientific Research Applications
Bis(pyridin-1-ium-1-yl)iodanuide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for selective iodination and oxidation reactions.
Biology: Employed in the synthesis of iodinated biomolecules.
Medicine: Utilized in the development of iodinated pharmaceuticals.
Industry: Applied in the production of iodinated compounds for various industrial processes.
Mechanism of Action
The mechanism of action of Bis(pyridin-1-ium-1-yl)iodanuide involves the transfer of iodine to the target molecule. The molecular targets include phenolic groups in organic molecules. The pathways involved in this process include:
Iodine Transfer: The iodine atom is transferred from this compound to the phenolic group.
Formation of Iodinated Product: The phenolic group is selectively iodinated, resulting in the formation of the desired product.
Comparison with Similar Compounds
Bis(pyridine)iodonium(I) tetrafluoroborate: Another iodinating reagent with similar properties.
N-Iodosuccinimide: A commonly used iodinating reagent in organic synthesis.
Iodine Monochloride: Used for iodination reactions but is more reactive compared to Bis(pyridin-1-ium-1-yl)iodanuide.
Uniqueness: this compound is unique due to its mild iodinating properties, making it suitable for selective iodination without causing significant side reactions. Its stability and ease of handling also contribute to its widespread use in various applications.
Properties
Molecular Formula |
C10H10IN2+ |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium |
InChI |
InChI=1S/C10H10IN2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H/q+1 |
InChI Key |
BQYJZRLZAKJMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















